molecular formula C23H26N6O B10930012 1-benzyl-3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930012
M. Wt: 402.5 g/mol
InChI Key: SCPWFKBGSGOBPP-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolopyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of a pyrazole derivative with a pyridine derivative under specific conditions to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BENZYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-14(2)29-16(4)12-20(27-29)25-23(30)19-11-15(3)24-22-21(19)17(5)26-28(22)13-18-9-7-6-8-10-18/h6-12,14H,13H2,1-5H3,(H,25,27,30)

InChI Key

SCPWFKBGSGOBPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=NN(C(=C4)C)C(C)C

Origin of Product

United States

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